molecular formula C10H8Cl2N4OS B5540719 N-(3,4-dichlorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide

N-(3,4-dichlorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide

Cat. No. B5540719
M. Wt: 303.17 g/mol
InChI Key: MMYFUBLVYWJTPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene, leading to various substituted phenyl derivatives (Panchal & Patel, 2011). Another study highlights the synthesis of 2-(2-(2,4-dichlorophenyl)-2H-1,2,4-triazol-3-ylthio)-N-arylacetamide derivatives, designed and synthesized for increased potency, confirmed by spectral analysis (Zhan et al., 2011).

Molecular Structure Analysis

The molecular structure of a closely related compound, 2,2-Dichloro-N-(3,4-dichlorophenyl)acetamide, was investigated, revealing conformational details about the N—H bond in relation to the chloro substituent and the overall molecular geometry, linked into zigzag chains through N—H⋯O hydrogen bonding (Gowda et al., 2007).

Chemical Reactions and Properties

The reactivity and chemical properties of similar compounds have been the subject of studies involving their potential as inhibitors, showcasing their interactions and inhibitory effects on biological targets through various synthesized derivatives (Mehta et al., 2019).

Physical Properties Analysis

Research into the physical properties of analogous compounds includes detailed vibrational, electronic, and thermodynamic property analysis through quantum chemical calculations, providing insights into their stability, reactivity, and interactions at the molecular level (Choudhary et al., 2014).

Chemical Properties Analysis

The chemical properties of N-(3,4-dichlorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide and related compounds are explored through synthesis, structural elucidation, and evaluation of their biological potentials, including antimicrobial and anticonvulsant activities, providing a basis for understanding their chemical behavior and potential applications (MahyavanshiJyotindra et al., 2011).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N4OS/c11-7-2-1-6(3-8(7)12)15-9(17)4-18-10-13-5-14-16-10/h1-3,5H,4H2,(H,15,17)(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYFUBLVYWJTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CSC2=NC=NN2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide

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